3'-(n-Pentylthio)-2,2,2-trifluoroacetophenone
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Overview
Description
3’-(n-Pentylthio)-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group, a phenyl ring, and a pentylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(n-Pentylthio)-2,2,2-trifluoroacetophenone typically involves the introduction of the pentylthio group to a trifluoroacetophenone precursor. One common method is the nucleophilic substitution reaction where a suitable thiol, such as n-pentylthiol, reacts with a trifluoroacetophenone derivative under basic conditions. The reaction can be catalyzed by bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions would be crucial to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3’-(n-Pentylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The pentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’-(n-Pentylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-(n-Pentylthio)-2,2,2-trifluoroacetophenone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The pentylthio group can participate in redox reactions, potentially affecting cellular processes. The phenyl ring provides a stable scaffold for these interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(n-Pentylthio)benzoic acid
- 2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-2,3-dihydro-1H-inden-1-one
- Phenylthiol derivatives
Uniqueness
3’-(n-Pentylthio)-2,2,2-trifluoroacetophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications. The combination of the pentylthio and trifluoromethyl groups provides a unique set of properties not commonly found in similar compounds.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-pentylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3OS/c1-2-3-4-8-18-11-7-5-6-10(9-11)12(17)13(14,15)16/h5-7,9H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWNBQXFUQNJOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=CC(=C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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